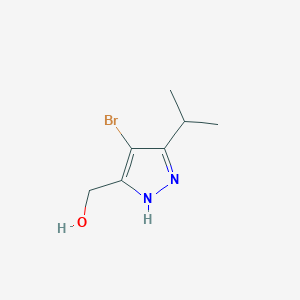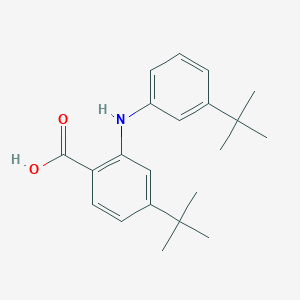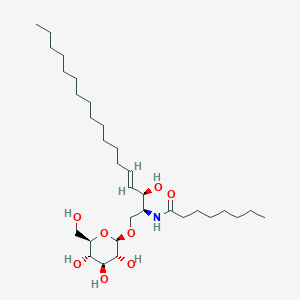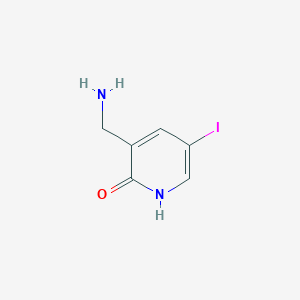![molecular formula C20H20ClNO3 B13131672 (S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate](/img/structure/B13131672.png)
(S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-methyl 6’-chloro-3’,4,4’,5-tetrahydro-2H,2’H-spiro[benzo[b][1,4]oxazepine-3,1’-naphthalene]-7-carboxylate is a complex organic compound with a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 6’-chloro-3’,4,4’,5-tetrahydro-2H,2’H-spiro[benzo[b][1,4]oxazepine-3,1’-naphthalene]-7-carboxylate typically involves multiple steps:
Formation of the spiro[benzo[b][1,4]oxazepine] core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituent, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of methoxy derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Therapeutics: Investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry
Materials Science: Used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism by which (S)-methyl 6’-chloro-3’,4,4’,5-tetrahydro-2H,2’H-spiro[benzo[b][1,4]oxazepine-3,1’-naphthalene]-7-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-methyl 6’-bromo-3’,4,4’,5-tetrahydro-2H,2’H-spiro[benzo[b][1,4]oxazepine-3,1’-naphthalene]-7-carboxylate
- (S)-methyl 6’-fluoro-3’,4,4’,5-tetrahydro-2H,2’H-spiro[benzo[b][1,4]oxazepine-3,1’-naphthalene]-7-carboxylate
Uniqueness
The chloro substituent in (S)-methyl 6’-chloro-3’,4,4’,5-tetrahydro-2H,2’H-spiro[benzo[b][1,4]oxazepine-3,1’-naphthalene]-7-carboxylate imparts unique reactivity and properties compared to its bromo and fluoro analogs. This makes it particularly valuable in specific applications where the chloro group plays a crucial role.
Propriétés
Formule moléculaire |
C20H20ClNO3 |
|---|---|
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
methyl (4S)-7-chlorospiro[2,3-dihydro-1H-naphthalene-4,3'-4,5-dihydro-2H-1,5-benzoxazepine]-7'-carboxylate |
InChI |
InChI=1S/C20H20ClNO3/c1-24-19(23)14-4-7-18-17(10-14)22-11-20(12-25-18)8-2-3-13-9-15(21)5-6-16(13)20/h4-7,9-10,22H,2-3,8,11-12H2,1H3/t20-/m0/s1 |
Clé InChI |
USNVANKMWQIAAM-FQEVSTJZSA-N |
SMILES isomérique |
COC(=O)C1=CC2=C(C=C1)OC[C@]3(CCCC4=C3C=CC(=C4)Cl)CN2 |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)OCC3(CCCC4=C3C=CC(=C4)Cl)CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chlorophenyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one](/img/structure/B13131595.png)



![(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one](/img/structure/B13131624.png)


![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)

![2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)

![1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone](/img/structure/B13131665.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B13131681.png)
